1-(Phenylsulfonyl)piperazine hydrochloride

Descripción general

Descripción

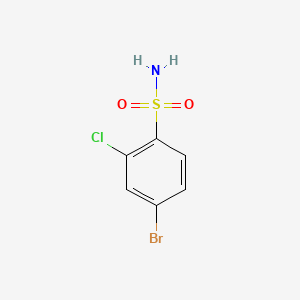

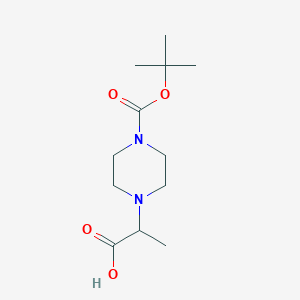

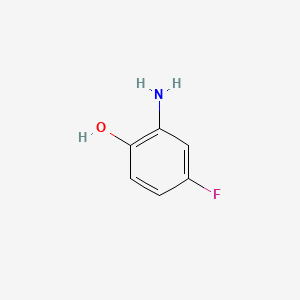

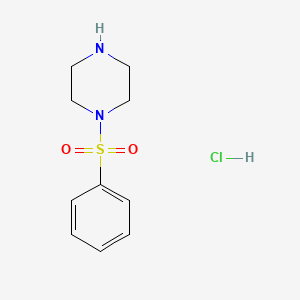

1-(Phenylsulfonyl)piperazine hydrochloride is a chemical compound with the CAS Number: 412293-98-2. It has a molecular weight of 262.76 and a molecular formula of C10H15ClN2O2S . The compound is solid in physical form and is stored at room temperature in an inert atmosphere .

Molecular Structure Analysis

The InChI code for 1-(Phenylsulfonyl)piperazine hydrochloride is 1S/C10H14N2O2S.ClH/c13-15(14,10-4-2-1-3-5-10)12-8-6-11-7-9-12;/h1-5,11H,6-9H2;1H . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

1-(Phenylsulfonyl)piperazine hydrochloride is a solid compound stored at room temperature in an inert atmosphere .Aplicaciones Científicas De Investigación

1. Receptor Antagonism and Radioligand Development

1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines have been developed as adenosine A2B receptor antagonists. Compounds like PSB-09120 and PSB-0788 exhibited subnanomolar affinity and high selectivity. Additionally, PSB-603 was developed as an A2B-specific antagonist. A tritiated form of this compound was prepared as a new radioligand, proving useful for the selective labeling of human and rodent A2B receptors (Borrmann et al., 2009).

2. Metabolic Studies and Enzyme Interaction

Studies on the metabolism of Lu AA21004, a novel antidepressant, revealed its in vitro oxidation to several metabolites. The formation of these metabolites involved interactions with multiple cytochrome P450 enzymes like CYP2D6, CYP2C9, CYP3A4/5, and CYP2A6. The metabolites included a 4-hydroxy-phenyl metabolite, a sulfoxide, an N-hydroxylated piperazine, and a benzylic alcohol (Hvenegaard et al., 2012).

3. Neuropharmacological Potential

1-[3-(4-methyl piperazin-1-ylmethyl) phenylsulfonyl]-1H-indole derivatives were designed and synthesized as potent and selective 5-HT6 receptor (5-HT6R) ligands. These compounds demonstrated significant in vitro binding affinity, selectivity, and a favorable pharmacokinetics (PK) profile. They also showed activity in animal models of cognition, marking their potential in treating cognitive disorders (Nirogi et al., 2016).

4. Antibacterial Properties

N-sulfonated derivatives of 1-[(E)-3-phenyl-2-propenyl]piperazine were synthesized and tested against bacterial pathogens like Bacillus subtilis and Escherichia coli. Some of these derivatives demonstrated significant inhibitory potential against these bacterial strains, along with moderate cytotoxicity (Abbasi et al., 2020).

5. Anticancer Activity

1-benzhydryl-sulfonyl-piperazine derivatives were synthesized and evaluated for their efficacy in inhibiting MDA-MB-231 breast cancer cell proliferation. Specifically, the compound 1-benzhydryl-4-(4-tert-butyl-benzenesulfonyl)-piperazine showed significant inhibitory activity, demonstrating potential for cancer treatment (Kumar et al., 2007).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302-H315-H319-H335, and precautionary statements include P280-P305+P351+P338 . This indicates that the compound may be harmful if swallowed, may cause skin and eye irritation, and may cause respiratory irritation .

Propiedades

IUPAC Name |

1-(benzenesulfonyl)piperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2S.ClH/c13-15(14,10-4-2-1-3-5-10)12-8-6-11-7-9-12;/h1-5,11H,6-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBKAXFRZGQJNHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)S(=O)(=O)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Phenylsulfonyl)piperazine hydrochloride | |

CAS RN |

412293-98-2 | |

| Record name | 1-(benzenesulfonyl)piperazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.